molecular formula C9H17NO3 B1518019 Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate CAS No. 99065-80-2

Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

Cat. No.: B1518019
CAS No.: 99065-80-2
M. Wt: 187.24 g/mol
InChI Key: LBMXGNXYBMWVRQ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 99065-80-2 . It has a molecular weight of 187.24 and is in liquid form .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .


Molecular Structure Analysis

The IUPAC name of this compound is “methyl 1-(2-hydroxyethyl)-4-piperidinecarboxylate” and its InChI Code is "1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3" .


Chemical Reactions Analysis

“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .


Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 187.24 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

CO2 Absorption Characteristics of Piperidine Derivatives
A study investigated the CO2 absorption characteristics of various piperidine derivatives, including those with hydroxyalkyl substituents like Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate. It was found that structural variations in piperidine derivatives impact their CO2 absorption capacity and the formation of carbamate derivatives upon CO2 absorption. The study highlights the importance of the chemical structure in determining the efficiency of CO2 capture and the kinetic favorability of carbamate formation, providing insights into the potential environmental applications of these compounds in carbon capture technologies (Robinson, McCluskey, & Attalla, 2011).

Asymmetric Synthesis of Piperidine Derivatives
Research into the asymmetric synthesis of piperidine derivatives demonstrates the versatility of using this compound as a building block for creating biologically interesting polysubstituted piperidines. These compounds have potential applications in medicinal chemistry, showcasing the compound's utility in synthesizing complex molecules with precise stereochemical control, which can be crucial for the development of new pharmaceuticals (Salgado et al., 2019).

Novel Piperidine-Fused Compounds
The synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines from compounds related to this compound was explored. These compounds, obtained in diastereopure form, underwent thorough conformational studies. Such research contributes to the field of organic chemistry by providing new insights into the synthesis and structural analysis of piperidine derivatives, expanding the library of compounds available for further pharmaceutical and chemical research (Csütörtöki et al., 2012).

Molecular Structure Analysis
A study reported the synthesis and molecular structure analysis of (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, a compound closely related to this compound. This research highlights the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure of such compounds. Understanding these interactions is crucial for the design and development of new materials with specific physical and chemical properties (Khan et al., 2013).

Safety and Hazards

The compound is considered hazardous and is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has several hazard statements . The Material Safety Data Sheet (MSDS) for this compound can be found here .

Properties

IUPAC Name

methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMXGNXYBMWVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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